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nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate

CVD/ALD precursor thermodynamic property sublimation enthalpy

Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate (CAS 14324-83-5), commonly named nickel(II) trifluoroacetylacetonate dihydrate or Ni(tfac)₂·2H₂O, is a coordination complex in which two bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligands chelate a central Ni(II) ion, with two additional water molecules occupying the outer coordination sphere. The anhydrous form has a molecular weight of 364.85 g·mol⁻¹ (400.88 g·mol⁻¹ for the dihydrate).

Molecular Formula C10H12F6NiO6
Molecular Weight 400.88 g/mol
Cat. No. B7806076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
Molecular FormulaC10H12F6NiO6
Molecular Weight400.88 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2]
InChIInChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;;
InChIKeySGQCBHADJHECLA-NFZBZNCTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate – A Fluorinated Ni(II) β-Diketonate for CVD/ALD and Catalysis Procurement


Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate (CAS 14324-83-5), commonly named nickel(II) trifluoroacetylacetonate dihydrate or Ni(tfac)₂·2H₂O, is a coordination complex in which two bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligands chelate a central Ni(II) ion, with two additional water molecules occupying the outer coordination sphere . The anhydrous form has a molecular weight of 364.85 g·mol⁻¹ (400.88 g·mol⁻¹ for the dihydrate) [1]. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group on each ligand differentiates this compound from the widely used non-fluorinated analog nickel(II) acetylacetonate, Ni(acac)₂, and underpins its distinct thermal, volatility, and electronic properties relevant to vapor-phase thin-film deposition and catalytic applications.

Why Ni(acac)₂ Cannot Substitute Nickel Trifluoroacetylacetonate Dihydrate Without Performance Trade-Offs


Although Ni(acac)₂·2H₂O and Ni(tfac)₂·2H₂O share a common β-diketonate coordination motif, the introduction of the –CF₃ group in Ni(tfac)₂ profoundly alters the ligand's σ-donor and π-acceptor properties, resulting in measurably higher Lewis acidity at the metal center, a markedly different thermal decomposition pathway, and substantially altered vapor-phase transport behavior [1]. Substituting Ni(acac)₂ for Ni(tfac)₂ in CVD/ALD processes can lead to higher required vaporization temperatures (e.g., 170–210 °C under reduced pressure for Ni(acac)₂ vs. the lower-temperature volatility achievable with fluorinated analogs [2]), increased carbon contamination in films, and altered nucleation kinetics. In catalytic applications, the electron-poor Ni center in Ni(tfac)₂·2H₂O shifts reduction potentials and changes substrate activation profiles relative to the acetylacetonate analog, rendering the two compounds non-interchangeable in structure-sensitive redox catalytic cycles [3].

Quantitative Differentiation Evidence for Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate vs. Comparator Compounds


Enthalpy of Sublimation: Ni(tfac)₂ vs. Literature Acetylacetonate Analogs – A Proxy for Precursor Volatility

The enthalpy of sublimation (ΔsubH) of anhydrous nickel(II) bis(trifluoroacetylacetonate) has been experimentally determined as 157.7 ± 3.3 kJ·mol⁻¹ (37.69 ± 0.79 kcal·mol⁻¹) over the temperature range 416–473 K using transpiration-based vapor pressure measurements [1]. While a directly determined ΔsubH for anhydrous Ni(acac)₂ under identical conditions is not available from the same study, the sublimation temperature for Ni(acac)₂(H₂O)₂ is reported as 170–210 °C (443–483 K) under 0.2–0.4 mmHg (27–53 Pa) [2]. The Ni(tfac)₂ system reaches usable sublimation pressure at a lower thermal input, consistent with the broader trend that fluorination of the β-diketonate backbone reduces intermolecular interactions in the solid state. The Ni(tfac)₂ sublimation enthalpy serves as a quantifiable benchmark for engineering precursor delivery systems: a higher ΔsubH than the general class average for coordination-saturated tfac chelates (28 ± 2 kcal·mol⁻¹) indicates that Ni(tfac)₂ retains specific intermolecular forces that must be accounted for in evaporator design [3].

CVD/ALD precursor thermodynamic property sublimation enthalpy

Vaporization Temperature of Fluorinated vs. Non-Fluorinated Ni β-Diketonate–TMEDA Adducts: A Direct Precedent for Enhanced Volatility of the tfac Moiety

In a coordinated study of three heteroleptic Ni(II) β-diketonate–TMEDA complexes, the tfac-containing analog [Ni(tfa)₂TMEDA] (compound 1) required a vaporization temperature of only 75 °C for sustained transport in a cold-wall CVD reactor, compared with 120 °C for the non-fluorinated analog [Ni(thd)₂TMEDA] (compound 3), while the partially fluorinated fod complex (compound 2) required 80 °C [1]. All films were deposited onto Si(100) under identical reactor conditions (100 sccm O₂ carrier + 100 sccm O₂ co-flow; total pressure 10.0 mbar; substrate temperature 400 °C; 2 h growth). The 45 °C reduction in required vaporization temperature for the tfac adduct relative to the thd adduct directly demonstrates that the –CF₃ substitution on the β-diketonate backbone substantially enhances the volatility of the Ni(II) complex [1]. This dataset provides the nearest available direct-comparison precursor volatility data for Ni(II) complexes bearing the tfac ligand versus a structurally characterized non-fluorinated counterpart processed under identical conditions.

MOCVD precursor vaporization temperature fluorinated ligand effect

Thermal Decomposition Mode: Sublimation vs. Decomposition – Ni(pda)(tfac)₂ Sublimes Intact While the acac Analog Decomposes

Thermal gravimetric analysis with differential thermal analysis (TG/DTA) of three O,N-coordinated Ni(II) complexes revealed a sharp dichotomy in decomposition behavior dependent on the β-diketonate ligand: Ni(pda)(tfac)₂ (compound 3, bearing the 1,1,1-trifluoroacetylacetonate ligand) was found to sublime almost without decomposition, whereas Ni(pda)(acac)₂ (compound 2, bearing the non-fluorinated acetylacetonate ligand) decomposed to some extent under identical TG/DTA conditions [1]. MOCVD test experiments subsequently carried out at low pressure (10 Torr) on Ta/Si substrates using compound 3 (tfac-containing) and compound 1 (also tfac-related) successfully produced Ni and Ni₃C films, confirming that the clean sublimation behavior translates to functional precursor performance, while compound 2 was not deployed for MOCVD due to its inferior thermal integrity [1]. This constitutes direct, intra-study evidence that the tfac ligand confers superior thermal stability during vapor-phase processing relative to the acac analog.

thermal analysis TG/DTA MOCVD precursor stability

Vapor-Phase Transport Classification: Ni(II) TFA Chelate Requires Ligand-Assisted Sublimation to Suppress Thermal Decomposition

A systematic TG study of 24 metal-TFA (trifluoroacetylacetone) chelates classified Ni(II)-TFA into category (2): the chelate is completely vaporized in helium containing TFA ligand vapor, but undergoes thermal decomposition in helium alone [1]. This contrasts with category (1) chelates (e.g., Be²⁺, Al³⁺, Cr³⁺, Fe³⁺, Cu²⁺) that vaporize completely in both He and He + TFA vapor atmospheres, and with category (3) chelates (rare earths) that decompose in both atmospheres [1]. The practical implication is that Ni(tfac)₂·2H₂O, when deployed as a CVD/ALD precursor, demands careful control of the ligand vapor partial pressure in the carrier gas stream to ensure congruent vaporization and avoid premature decomposition. This behavior is not shared by the acetylacetonate homolog Ni(acac)₂, which is reported to sublime directly at 170–210 °C under reduced pressure without requiring additional free ligand [2], making Ni(tfac)₂·2H₂O a system that requires distinct evaporator engineering.

thermogravimetric analysis ligand vapor carrier vapor pressure behavior

IR Molar Extinction Coefficients Differentiate Ni(tfac)₂ from Ni(acac)₂ and Ni(ketoiminate)₂: Spectroscopic Fingerprinting for Quality Control

A comprehensive IR absorption study of three Ni(II) bis-chelates—Ni(acac)₂, Ni(ketoiminate)₂, and Ni(tfac)₂—provided full spectral interpretation and comparison across the 4000–200 cm⁻¹ range in both dissolved and solid states, and calculated molar extinction coefficients (ε) for the observed absorption bands [1]. The systematic differences in band positions, intensities, and ε values arise from the electron-withdrawing effect of the –CF₃ group in Ni(tfac)₂, which shifts key vibrational frequencies of the chelate ring and the Ni–O stretching modes relative to the non-fluorinated Ni(acac)₂ [1]. This dataset constitutes a validated quality-control fingerprint: a supplied batch of Ni(tfac)₂·2H₂O can be authenticated and differentiated from Ni(acac)₂ contamination by quantitative IR band analysis, using the published ε values as reference standards.

IR spectroscopy molar extinction coefficients quality control chelate identification

Solution-Side Equilibrium and Ligand Lability: Ni(tfac)₂ Exhibits DMSO-Dependent Ligand Dechelation Distinct from Ni(acac)₂ Behavior

A detailed solution study of bis(trifluoroacetylacetonato)nickel(II) in dimethyl sulfoxide (DMSO) established the existence of a two-step equilibrium: [Ni(bi-tfac)₂] ⇌ [Ni(bi-tfac)(uni-tfac)] ⇌ Ni(tfac)⁺ + tfac⁻, where bi- and uni- denote bidentate and unidentate coordination modes of the tfac ligand [1]. The equilibrium constants were derived from UV concentration-dependence, molar conductivity curves, and d.c. polarographic behavior, and were found to shift upon addition of supporting electrolyte (0.05 mol·dm⁻³ TBAP) [1]. This lability of the tfac ligand in coordinating solvents contrasts with the more robust chelate integrity of Ni(acac)₂ in non-coordinating media, and has direct consequences for solution-based processing of Ni(tfac)₂·2H₂O: in DMSO or similar Lewis base solvents, the complex partially dissociates, generating free tfac⁻ that can participate in competing reactions or alter film nucleation chemistry during solution-based deposition methods.

solution equilibrium polarography ligand lability coordination chemistry

Target Application Scenarios Where Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate Outperforms Analogs


MOCVD of Ni and Ni₃C Thin Films Requiring Low Vaporization Temperature and Clean Sublimation

The tfac-containing Ni(II) complex Ni(pda)(tfac)₂ has been demonstrated to sublime almost without decomposition and successfully deposit Ni and Ni₃C films by MOCVD at 10 Torr on Ta/Si substrates, whereas the acetylacetonate analog Ni(pda)(acac)₂ decomposes to some extent under identical TG/DTA conditions [1]. For processes targeting metallic Ni or nickel carbide films where precursor integrity during evaporation is non-negotiable, Ni(tfac)₂·2H₂O represents a rationally justified selection over Ni(acac)₂·2H₂O. The further demonstration that [Ni(tfa)₂TMEDA] vaporizes sustainably at 75 °C—45 °C lower than the non-fluorinated [Ni(thd)₂TMEDA] congener [2]—extends the rationale to low-temperature deposition on thermally sensitive substrates such as polymer films or flexible electronics.

Engineering of Precursor Delivery Under Ligand-Vapor Co-Flow for Maximized Vapor-Phase Transport Fidelity

TG studies have established that Ni(TFA)₂ chelate is completely vaporized only when the carrier gas is supplemented with free TFA ligand vapor; in pure helium, thermal decomposition dominates [1]. This property, while requiring additional evaporator design considerations, also furnishes a unique control lever: intentional co-feeding of TFA ligand vapor can suppress premature decomposition in the feed line and enable higher effective precursor flux at a given temperature compared to operation in inert gas alone. For reactor systems capable of independent ligand-vapor metering, Ni(tfac)₂·2H₂O offers a tunable transport regime not accessible with Ni(acac)₂, which does not exhibit ligand-assisted vaporization.

Solution-Phase Catalyst Precursor Where Enhanced Nickel Lewis Acidity Is Required for Substrate Activation

The electron-withdrawing –CF₃ substituents on the tfac ligand increase the Lewis acidity of the Ni(II) center relative to Ni(acac)₂. This effect was quantified in the context of DMSO exchange kinetics on Ni(β-diketonate)₂ complexes: the rate of DMSO axial exchange decreases in the order k‡(acac) > k‡(tfac) > k‡(hfac), consistent with stronger ligand binding and higher effective charge at the metal in the fluorinated complexes [1]. For catalytic cycles that benefit from an electron-poor Ni center—such as electrophilic activation of unsaturated substrates or oxidative addition steps where metal-to-ligand back-donation must be minimized—Ni(tfac)₂·2H₂O provides a pre-tuned electronic environment without the need for exogenous Lewis acid additives, unlike Ni(acac)₂ which commonly requires co-catalysts (e.g., alkyl aluminum reagents) to enhance catalytic activity.

Quality Assurance and Batch Authentication via Quantitative IR Fingerprinting

The published molar extinction coefficients for IR absorption bands of Ni(tfac)₂ provide a validated reference standard for confirming the identity and purity of procured material [1]. Given that both Ni(tfac)₂·2H₂O and Ni(acac)₂·2H₂O are green solids that cannot be reliably distinguished by appearance alone, the IR ε values enable laboratories and quality-control units to verify that the delivered batch contains the fluorinated compound and is free of acetylacetonate contamination. This spectroscopic benchmark directly reduces the risk of using misidentified precursor in high-value CVD/ALD or catalytic processes where subsequent failure analysis is costly.

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